molecular formula C14H24ClN3O2 B2678046 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride CAS No. 52423-58-2

4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride

Cat. No. B2678046
CAS RN: 52423-58-2
M. Wt: 301.82
InChI Key: VGNHJMIVFSGASY-UHFFFAOYSA-N
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Description

4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride is a chemical compound with the CAS Number: 52423-58-2 . It has a molecular weight of 301.82 . It is stored at room temperature and is available in powder form . This compound is also known as a sodium channel blocker .


Synthesis Analysis

The 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.82 . It is stored at room temperature and is available in powder form . The compound’s InChI Code is 1S/C14H23N3O2.ClH/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3;/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18);1H .

Scientific Research Applications

Synthesis of Complexes

The compound can be used in the synthesis of ion-associate complexes. For instance, it has been used to synthesize a complex with tetraphenylborate . This process involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, chloride salt, and procainamide in deionized water at room temperature .

Antibacterial Activity

The synthesized complex (mentioned above) was examined for its antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.

Computational Studies

The compound and its complexes can be used in computational studies to understand the relationships between bioactive molecules and receptor interactions . This can provide valuable insights into the design of new drugs and therapeutic agents.

Spectroscopic Characterization

The compound can be used in spectroscopic studies. For example, the synthesized complex was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies. The ground state electronic characteristics of the complex configurations were computed using the DFT approach .

UV Absorption Studies

The compound can be used in UV absorption studies. The UV cutoff edge was detected for both configurations of the complex .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known to be a sodium channel blocker .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2.ClH/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3;/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNHJMIVFSGASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride

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